2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione

Photochemistry Heterocycle Synthesis Medium-Ring Compounds

2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione is a unique N-substituted phthalimide with a terminal hydroxyl group enabling dual functionality for PROTAC bioconjugation and heterocycle synthesis. The C6 spacer length directs regioselective photocyclization outcomes distinct from shorter-chain analogs, making it essential for researchers targeting medium/large-ring systems. It serves as a protected amine equivalent compatible with Gabriel strategies, while the hexyl linker is proven suitable for cereblon-based PROTACs. Available in research-scale quantities with verified purity.

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 63945-11-9
Cat. No. B1611171
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione
CAS63945-11-9
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCO
InChIInChI=1S/C14H17NO3/c16-10-6-2-1-5-9-15-13(17)11-7-3-4-8-12(11)14(15)18/h3-4,7-8,16H,1-2,5-6,9-10H2
InChIKeyRWPZKDNKHUEITE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 0.25 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 63945-11-9): Chemical Identity and Procurement Baseline


2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 63945-11-9), also referred to as N-(6-hydroxyhexyl)phthalimide, is an ω-hydroxyalkyl-substituted phthalimide derivative with molecular formula C₁₄H₁₇NO₃ and molecular weight 247.29 g/mol . It belongs to the broader class of N-substituted phthalimides, a scaffold widely employed as a protected amine synthon, a linker moiety in bioconjugation and PROTAC design, and as a core structure in medicinal chemistry for developing inhibitors targeting enzymes such as histone deacetylases (HDACs) and protein kinases [1]. The compound is commercially available at typical purity specifications of ≥95% to 98% for research and industrial applications .

Why 2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 63945-11-9) Cannot Be Replaced by Shorter-Chain Analogs in Critical Applications


Substitution of 2-(6-hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione with shorter-chain N-(ω-hydroxyalkyl)phthalimide congeners (e.g., n=3, n=4) is not scientifically neutral. Systematic structure-activity relationship (SAR) investigations have established that the length of the alkyl chain in this compound class directly modulates both synthetic efficiency and biological target engagement [1]. Notably, in photochemical cyclization reactions, the spacer length determines the regioselectivity and ring size of the heterocyclic products formed, meaning an analog with an inappropriate chain length will yield a fundamentally different reaction outcome [2]. Furthermore, in medicinal chemistry applications such as HDAC inhibitor development, the alkyl linker between the phthalimide cap group and the zinc-binding group critically influences inhibitor potency and isoform selectivity [3].

Quantitative Comparative Evidence for 2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 63945-11-9) Versus Structural Analogs


Alkyl Chain Length-Dependent Photocyclization Efficiency: Hexyl vs. Propyl vs. Butyl Spacers

In intermolecular photocyclization reactions between N-(ω-hydroxyalkyl)tetrachlorophthalimides and alkenes, the alkyl spacer length governs both reaction outcome and regioselectivity. The hexyl spacer (n=6) directs the reaction toward medium-ring heterocycle formation via specific 1,n-biradical intermediates, whereas shorter spacers (n=3 for propyl, n=4 for butyl) produce fundamentally different ring sizes and regiochemical distributions [1]. This is a class-level inference based on systematic variation of ω-hydroxyalkyl chain lengths in structurally analogous tetrachlorophthalimides.

Photochemistry Heterocycle Synthesis Medium-Ring Compounds

Hydrogen Bond Donor Count Advantage for Crystallinity and Purification

2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione possesses a single hydrogen bond donor (the terminal hydroxyl group), a feature that enhances crystallinity and facilitates purification by recrystallization relative to N-alkylphthalimides lacking hydroxyl functionality. The computed topological polar surface area (tPSA) is 57.61 Ų and the predicted LogP is 1.77, indicating a balanced hydrophilic-lipophilic profile suitable for both aqueous compatibility and organic solvent solubility . The compound is routinely supplied as a solid at room temperature with purity specifications of ≥95% to 98% .

Physicochemical Properties Solid-State Chemistry Purification

Chain Length Modulates Synthetic Yield: Implications for Process Scale-Up

Within the ω-hydroxyalkylphthalimide series, alkyl chain length influences the efficiency of the condensation reaction between phthalic anhydride and the corresponding aminoalcohol. N-(3-Hydroxypropyl)phthalimide (n=3) is reported to be prepared in approximately 55% yield under standard thermal condensation conditions (160-180 °C, 4 h) . While direct yield data for the hexyl homolog (n=6) under identical conditions are not available from authoritative sources, the established yield for the propyl analog provides a baseline expectation. The hexyl chain introduces greater conformational flexibility (6 rotatable bonds) and increased lipophilicity (LogP = 1.77) relative to the propyl analog (LogP ~0.4 estimated), which may affect both reaction kinetics and purification recovery . This represents cross-study comparable evidence with noted data gaps.

Synthetic Methodology Process Chemistry Yield Optimization

HDAC Inhibitor Scaffold: Hexyl Linker Preference in Cap-Linker-ZBG Design

In the rational design of phthalimide-based histone deacetylase (HDAC) inhibitors, the alkyl linker connecting the phthalimide surface-recognition cap group to the zinc-binding group (ZBG) is a critical determinant of potency and isoform selectivity. Structural development studies based on the thalidomide scaffold have demonstrated that substituted phthalimide groups serve as effective cap structures, with the hexyl linker providing optimal spacing to engage the HDAC active site tunnel [1]. Systematic SAR investigations have confirmed that lengthening or shortening the alkyl chain in phthalimide-containing kinase inhibitors directly alters biological activity, underscoring the non-interchangeable nature of different chain-length variants [2].

Epigenetics HDAC Inhibition Medicinal Chemistry

Optimal Scientific and Industrial Use Cases for 2-(6-Hydroxyhexyl)-2,3-dihydro-1H-isoindole-1,3-dione (CAS 63945-11-9)


Synthesis of Medium- to Large-Ring Heterocycles via Photochemical Cyclization

This compound, or its tetrachloro-substituted analog, is specifically suited as a substrate in intermolecular photocyclization reactions with alkenes to generate medium- and large-ring heterocycles. The six-carbon hydroxyhexyl spacer directs the regioselectivity and ring-size outcome of the tandem reaction via 1,n-biradical intermediates, a capability not shared by shorter-chain (n=3, n=4) analogs which produce different cyclization products [1]. Researchers should procure this compound when targeting heterocyclic ring systems that require precisely a hexyl spacer length for proper ring closure geometry.

Protected Primary Amine Synthon for Multi-Step Organic Synthesis

As an N-substituted phthalimide, this compound serves as a protected amine equivalent in Gabriel synthesis protocols and related alkylation strategies. The terminal hydroxyl group provides a functional handle for subsequent derivatization (e.g., mesylation, tosylation, or direct coupling), enabling the installation of the phthalimide-protected amino moiety while preserving an orthogonal reactive site for further molecular elaboration [1]. This dual functionality (protected amine plus terminal alcohol) distinguishes it from simple N-alkylphthalimides and supports more complex retrosynthetic strategies.

Linker Component in PROTAC and Bioconjugate Design

The six-carbon alkyl chain bearing a terminal hydroxyl group is an appropriate linker length for connecting a phthalimide-based E3 ligase ligand (e.g., thalidomide analogs recruiting cereblon) to a target-binding warhead in PROTAC (proteolysis-targeting chimera) development. The phthalimide cap structure is a validated cereblon-binding motif, and the hexyl spacer provides sufficient reach to span the distance between the ligase and the target protein while maintaining favorable physicochemical properties (LogP = 1.77) for cellular permeability [1]. The terminal hydroxyl enables facile conjugation via ester, ether, or carbamate linkages .

Precursor to N-(6-Aminohexyl)phthalimide and Related Bifunctional Reagents

The terminal hydroxyl group of this compound can be converted to a primary amine (e.g., via Mitsunobu reaction with phthalimide followed by deprotection, or via mesylation/azide substitution/reduction) to yield N-(6-aminohexyl)phthalimide, a versatile bifunctional crosslinker and spacer reagent. Alternatively, direct activation of the hydroxyl (e.g., conversion to the corresponding bromide or mesylate) provides an electrophilic derivative suitable for nucleophilic displacement reactions. These transformations are not accessible from non-hydroxylated N-alkylphthalimides [1].

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